![molecular formula C9H16Cl2O3S2 B14363721 Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate CAS No. 90436-58-1](/img/structure/B14363721.png)
Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate: is an organosulfur compound with the chemical formula C_8H_14Cl_2O_3S_2 This compound is characterized by the presence of two 2-chloroethylsulfanyl groups attached to a central carbonate moiety
准备方法
Synthetic Routes and Reaction Conditions:
Ethylene and Sulfur Dichloride Reaction: One of the primary methods for synthesizing compounds similar to Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate involves the reaction of ethylene with sulfur dichloride.
Thiodiglycol and Phosphorus Trichloride Reaction: Another method involves the reaction of thiodiglycol with phosphorus trichloride, resulting in the formation of the desired compound through a substitution reaction.
Concentrated Hydrochloric Acid and Thiodiglycol Reaction: The reaction of concentrated hydrochloric acid with thiodiglycol is also used to produce compounds similar to this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions using the above-mentioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Compounds with various nucleophiles replacing the chlorine atoms.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology:
Biological Studies: The compound is used in studies related to its reactivity and interactions with biological molecules.
Medicine:
Potential Therapeutic Agents: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry:
Chemical Manufacturing: The compound is used in the production of various chemicals and materials.
作用机制
Mechanism of Action: The mechanism of action of Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate involves the formation of electrophilic species upon nucleophilic attack. These electrophilic species can readily react with macromolecules such as DNA, RNA, and proteins, leading to various biological effects .
Molecular Targets and Pathways:
DNA Cross-linking: The compound can cross-link DNA molecules, interfering with cellular processes.
Protein Interaction: It can interact with proteins, affecting their function and structure.
相似化合物的比较
Bis(2-chloroethyl) sulfide:
Bis(2-chloroethyl) ether: Another related compound with similar chemical properties.
Nitrogen Mustards: Compounds like mechlorethamine, which have similar alkylating properties.
Uniqueness: Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate is unique due to its carbonate moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds .
属性
CAS 编号 |
90436-58-1 |
|---|---|
分子式 |
C9H16Cl2O3S2 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
bis[2-(2-chloroethylsulfanyl)ethyl] carbonate |
InChI |
InChI=1S/C9H16Cl2O3S2/c10-1-5-15-7-3-13-9(12)14-4-8-16-6-2-11/h1-8H2 |
InChI 键 |
GCYDTZGFKPBCOL-UHFFFAOYSA-N |
规范 SMILES |
C(CSCCCl)OC(=O)OCCSCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


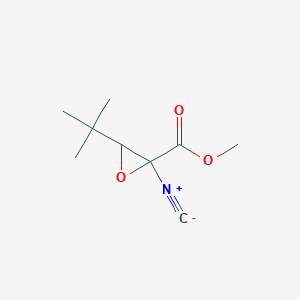
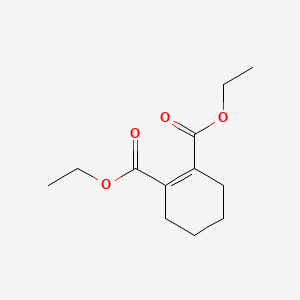
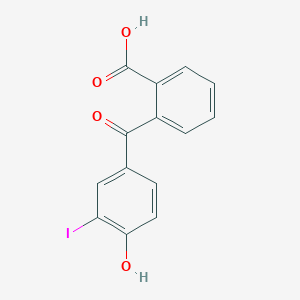
![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)

![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
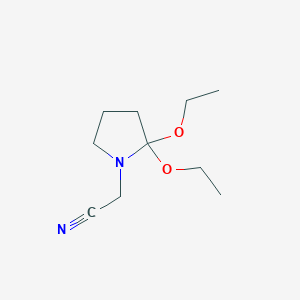
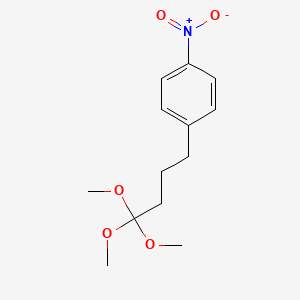
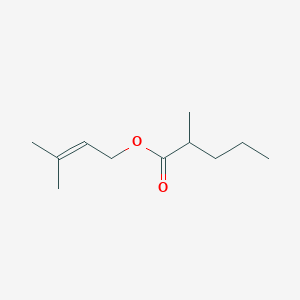
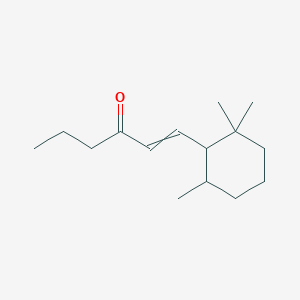
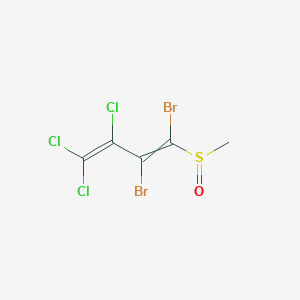
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)
